4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
“4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H17NO4 . It is also known as “(S)- (-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine” and "®-1- (tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid" . It is an N-substituted pyrrolidine .
Molecular Structure Analysis
The molecular structure of “4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a tert-butoxycarbonyl group and a carboxylic acid group .Chemical Reactions Analysis
N-Boc-pyrrolidine, a related compound, is reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane. It also undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.261 and a density of 1.2±0.1 g/cm3. It has a boiling point of 365.2±42.0 °C at 760 mmHg. The melting point is not available. The compound has a flash point of 174.7±27.9 °C .Scientific Research Applications
Application 1: Deprotection of Boc Amino Acids
- Summary of Application : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . This application involves the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate . A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .
Application 2: Synthesis of Dipeptides
- Summary of Application : This application involves the use of Boc-protected amino acid ionic liquids as starting materials in dipeptide synthesis .
- Methods of Application : The Boc-protected amino acid ionic liquids were used with commonly used coupling reagents to synthesize dipeptides .
- Results or Outcomes : The details of the results or outcomes of this application were not provided in the source .
Application 3: Synthesis of Dipeptides
- Summary of Application : This application involves the use of Boc-protected amino acid ionic liquids as starting materials in dipeptide synthesis .
- Methods of Application : The Boc-protected amino acid ionic liquids were used with commonly used coupling reagents to synthesize dipeptides .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 4: Synthesis of β-Amino Acid Heterocyclic Derivatives
- Summary of Application : This application involves the synthesis of β-amino acid heterocyclic derivatives .
- Methods of Application : The details of the methods of application were not provided in the source .
- Results or Outcomes : The details of the results or outcomes of this application were not provided in the source .
Application 5: Synthesis of Bradykinin hB2 Receptor Antagonists
- Summary of Application : This application involves the synthesis of bradykinin hB2 receptor antagonists .
- Methods of Application : The details of the methods of application were not provided in the source .
- Results or Outcomes : The details of the results or outcomes of this application were not provided in the source .
Application 6: Conformational Effects on Electron-Transfer Efficiency in Peptide Foldamers
- Summary of Application : This application involves investigations of conformational effects on electron-transfer efficiency in peptide foldamers .
- Methods of Application : The details of the methods of application were not provided in the source .
- Results or Outcomes : The details of the results or outcomes of this application were not provided in the source .
Future Directions
The presence of β-amino acid and heterocyclic core in one compound is very interesting; additionally, it very often plays a vital role in their biological activity. Considering them as this class of compounds may open new routes of their preparation and application as new drug precursors or even drugs .
properties
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQJCAMJAGJCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333413 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
492461-79-7 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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